3-Bromo-5-methoxyphenol

Descripción

The exact mass of the compound 3-Bromo-5-methoxyphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-5-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

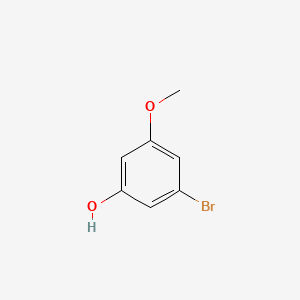

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOYNYXCBBRSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615719 | |

| Record name | 3-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855400-66-7 | |

| Record name | 3-Bromo-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to 3-Bromo-5-methoxyphenol (CAS 855400-66-7): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

3-Bromo-5-methoxyphenol is a disubstituted phenol that serves as a highly versatile and strategic building block in medicinal chemistry and organic synthesis.[1] Its unique trifecta of functional groups—a reactive bromine atom, a nucleophilic hydroxyl group, and an electron-donating methoxy group—provides chemists with multiple handles for molecular elaboration. This guide offers an in-depth analysis of its physicochemical properties, outlines validated synthesis and purification protocols, and explores its application in the development of complex, biologically active molecules. For researchers in drug discovery, understanding the strategic utility and synthetic nuances of this reagent is critical for accelerating the design and synthesis of novel chemical entities (NCEs).

Physicochemical Identity and Properties

The fundamental characteristics of 3-Bromo-5-methoxyphenol are summarized below. This data provides the foundational knowledge for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 855400-66-7 | [2][3] |

| Molecular Formula | C₇H₇BrO₂ | [2] |

| Molecular Weight | 203.03 g/mol | [3] |

| IUPAC Name | 3-bromo-5-methoxyphenol | [3] |

| Synonyms | 3-Bromo-5-methoxy-phenol | [3][4] |

| Physical Form | Solid | |

| Typical Purity | ≥97% (GC) | [2] |

| Storage Conditions | Room temperature, under inert atmosphere | |

| SMILES | COC1=CC(=CC(=C1)O)Br | [3][4] |

| InChIKey | QFOYNYXCBBRSCY-UHFFFAOYSA-N | [3][4] |

The Strategic Importance in Chemical Synthesis

The utility of 3-Bromo-5-methoxyphenol stems from the distinct reactivity of its three functional groups. The interplay between the hydroxyl, methoxy, and bromo substituents dictates its role as a versatile scaffold. The bromine atom, in particular, serves as a key functional handle for introducing further molecular complexity through reactions like nucleophilic substitution or cross-coupling.[1] This makes the compound an excellent starting point for building libraries of novel compounds for biological screening.[1][5]

Caption: Reactivity map of 3-Bromo-5-methoxyphenol.

Synthesis and Purification Strategies

The synthesis of 3-Bromo-5-methoxyphenol presents a classic challenge in aromatic chemistry: regioselectivity. The starting material, 3-methoxyphenol, has multiple activated positions for electrophilic substitution, which can lead to the formation of undesired isomers that are difficult to separate.[6]

The Challenge: Isomer Formation

Direct bromination of 3-methoxyphenol often yields a mixture of products, including the desired 3-bromo-5-methoxyphenol and its isomer, 4-bromo-3-methoxyphenol.[6][7] Due to their similar physical properties, separating these isomers by standard techniques like distillation or crystallization is often impractical, necessitating careful chromatographic purification.[7][8]

Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)

This method is straightforward but requires rigorous purification. It is suitable for lab-scale synthesis where chromatographic separation is feasible.

Methodology:

-

Dissolve 3-methoxyphenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at room temperature.[7]

-

Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the solution. The reaction is typically exothermic, and temperature should be monitored.[7]

-

Stir the reaction mixture at room temperature for 12 hours or until TLC/GC-MS analysis indicates consumption of the starting material.[7]

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.[7]

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.[7]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from its isomers.[7]

Causality Note: The choice of NBS as the brominating agent is crucial as it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination compared to using liquid bromine (Br₂). THF is a good solvent choice due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Protocol 2: Regioselective Synthesis via Hydroxyl Protection

To overcome the challenge of isomer separation, a more advanced strategy involves protecting the highly activating phenolic group. This approach directs bromination to the desired position and simplifies purification.[6]

Caption: Workflow for regioselective synthesis.

Methodology:

-

Protection: React 3-methoxyphenol (1.0 eq) with a protecting agent like tert-butyldimethylsilyl chloride (TBDMSCl) (1.1-1.2 eq) in the presence of a base such as imidazole in a solvent like N,N-dimethylformamide (DMF).[6] Stir at room temperature until the reaction is complete. Work up by adding saturated sodium bicarbonate solution and extracting with an organic solvent.

-

Bromination: Dissolve the resulting protected phenol in a suitable solvent and react with NBS as described in Protocol 1. The bulky silyl ether group sterically hinders bromination at the ortho positions, favoring the desired C3 bromination.

-

Deprotection: After purification of the brominated intermediate, remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.

-

Final Work-up: Perform an aqueous work-up and extract the final product. This method typically results in a much cleaner product with a higher yield of the desired isomer, significantly simplifying the final purification.[6]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of 3-Bromo-5-methoxyphenol. While full spectral data should be obtained on each synthesized batch, the following table provides expected values based on available data for the compound and its close isomers.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR | Three aromatic protons appearing as distinct signals (e.g., triplets or doublet of doublets) in the aromatic region (~6.5-7.5 ppm). A singlet for the methoxy (-OCH₃) protons around 3.8 ppm. A broad singlet for the phenolic (-OH) proton, which is exchangeable with D₂O. |

| ¹³C NMR | Seven distinct signals are expected. A signal for the methoxy carbon (~55-56 ppm). Six signals in the aromatic region, with carbons attached to oxygen appearing further downfield (~155-160 ppm) and the carbon attached to bromine appearing around 100-115 ppm. |

| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

| Infrared (IR) | A broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretch of the phenol. C-O stretching bands around 1000-1300 cm⁻¹. C=C stretching bands for the aromatic ring around 1600 cm⁻¹. |

Applications in Research and Drug Development

3-Bromo-5-methoxyphenol is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor for constructing more complex and potent molecules.

A Scaffold for Bioactive Molecules

The unique substitution pattern of 3-Bromo-5-methoxyphenol makes it an attractive starting point for synthesizing compounds with potential therapeutic value. For instance, diarylsulphonamides derived from related methoxy- and bromo-substituted anilines have demonstrated potent cytotoxic activity against human cancer cell lines, particularly the MCF7 breast cancer line.[12][13] These studies highlight that the arrangement of methoxy and bromo groups on an aromatic ring can be a key pharmacophore for achieving high biological potency.

Caption: From building block to bioactive compound.

Enabling Complex Syntheses

In the field of drug discovery, this compound can be used to synthesize targeted inhibitors. For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been developed as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a promising target in cancer therapy.[14] While not the exact same molecule, this demonstrates how the brominated dimethoxy-phenyl motif, accessible from precursors like 3-Bromo-5-methoxyphenol, is actively being explored in the development of next-generation therapeutics. The bromine atom in these scaffolds is often used as a handle for late-stage diversification, allowing for the rapid generation of analogues to optimize potency, selectivity, and pharmacokinetic properties.[15]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 3-Bromo-5-methoxyphenol.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed[16] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation[16] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[16] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[16] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[17][18]

-

Handling: Avoid breathing dust.[17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere to prevent degradation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

References

-

Supplementary Information . Beilstein Journals. [Link]

-

3-Bromo-5-methoxyphenol | C7H7BrO2 | CID 21536038 . PubChem. [Link]

-

3-Bromo-5-methoxyphenol | 855400-66-7 . MOLBASE. [Link]

-

3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 . PubChem. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line . National Institutes of Health (NIH). [Link]

-

Synthesis method of 2-bromo-5-methoxyphenol . Patsnap. [Link]

-

Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound . Semantic Scholar. [Link]

-

Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol . The Pherobase. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols . MDPI. [Link]

-

3-Bromo-5-methoxypyridine . Chem-Impex International. [Link]

-

Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line . MDPI. [Link]

-

Organic Chemistry - Spectroscopy - 3-Methoxyphenol . YouTube. [Link]

-

Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) . Natural Products Magnetic Resonance Database. [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors . Semantic Scholar. [Link]

-

Phenol, 3-bromo- . NIST WebBook. [Link]

-

3-bromo-5-methoxy-4-(2-propynyloxy)benzaldehyde . SpectraBase. [Link]

-

Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities . YouTube. [Link]

-

Drug Discovery Chemistry Conference Brochure . Drug Discovery Chemistry. [Link]

-

3-bromo-5-methoxybenzoic acid (C8H7BrO3) . PubChemLite. [Link]

-

Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? . ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 855400-66-7 3-Bromo-5-methoxyphenol AKSci V8110 [aksci.com]

- 3. 3-Bromo-5-methoxyphenol | C7H7BrO2 | CID 21536038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 3-Bromo-5-methoxyphenol(855400-66-7) 1H NMR [m.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. youtube.com [youtube.com]

- 16. chemical-label.com [chemical-label.com]

- 17. fishersci.ca [fishersci.ca]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxyphenol is a halogenated aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and other complex molecules. Its unique substitution pattern—a bromine atom and a methoxy group meta to a hydroxyl group—imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, from designing reaction conditions to ensuring proper handling and storage. This guide provides a comprehensive overview of the core physical characteristics of 3-Bromo-5-methoxyphenol, supported by experimental protocols and an analysis of its structural-property relationships.

Molecular and Chemical Identity

A clear identification of a chemical substance is the foundation of any technical assessment. The following table summarizes the key identifiers for 3-Bromo-5-methoxyphenol.

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-5-methoxyphenol | [1] |

| CAS Number | 855400-66-7 | [1] |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1)O)Br | [2] |

| InChI Key | QFOYNYXCBBRSCY-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

Physicochemical Properties

The physical state and behavior of 3-Bromo-5-methoxyphenol under various conditions are critical for its practical application in a laboratory setting. While experimental data for some properties are not widely published, reliable predictions can be made based on its chemical structure.

| Property | Predicted/Observed Value | Source |

| Boiling Point | 277.4 ± 20.0 °C (Predicted) | [3] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.63 ± 0.10 (Predicted) | [3] |

The predicted high boiling point is characteristic of aromatic compounds with polar functional groups capable of intermolecular hydrogen bonding and dipole-dipole interactions. The density, greater than that of water, is influenced by the presence of the heavy bromine atom. The predicted pKa suggests that 3-Bromo-5-methoxyphenol is a weak acid, a typical characteristic of phenols.

Solubility Profile

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to the ability of the hydroxyl group to participate in hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Expected to be soluble due to favorable dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane): Expected to have limited solubility due to the overall polarity of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble, as is common for many organic compounds.

Spectroscopic Analysis

Spectroscopic data is indispensable for the structural elucidation and purity assessment of 3-Bromo-5-methoxyphenol. In the absence of publicly available experimental spectra, a detailed prediction of its ¹H NMR, ¹³C NMR, and IR spectra is provided below, based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton.

-

Aromatic Protons (δ 6.5-7.5 ppm): The three aromatic protons will appear as distinct signals in this region. Their exact chemical shifts and coupling patterns will be influenced by the electronic effects of the hydroxyl, methoxy, and bromine substituents.

-

Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet.

-

Hydroxyl Proton (variable, δ 4-7 ppm): The chemical shift of the phenolic proton is highly dependent on concentration, solvent, and temperature, and it will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the seven unique carbon environments in the molecule.

-

Aromatic Carbons (δ 100-160 ppm): The six carbons of the benzene ring will resonate in this range. The carbons directly attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield, while the carbon attached to the bromine (C-Br) will also be significantly shifted.

-

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group is expected to appear at a characteristic upfield chemical shift.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in 3-Bromo-5-methoxyphenol.

-

O-H Stretch (broad, ~3200-3600 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydrogen-bonded hydroxyl group of a phenol.[4]

-

Aromatic C-H Stretch (~3000-3100 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.[4]

-

C-H Stretch (aliphatic, ~2850-3000 cm⁻¹): Absorptions corresponding to the C-H bonds of the methoxy group will appear in this region.[4]

-

Aromatic C=C Stretch (~1450-1600 cm⁻¹): Several medium to strong bands in this region are characteristic of the carbon-carbon double bonds within the benzene ring.[4]

-

C-O Stretch (~1000-1300 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the phenol and the methoxy ether linkage are expected in this region.[4]

-

C-Br Stretch (~500-600 cm⁻¹): A weaker absorption in the fingerprint region can be attributed to the carbon-bromine bond.

Experimental Protocols for Physical Property Determination

To ensure the scientific integrity and reproducibility of data, standardized experimental procedures are essential. The following sections detail the methodologies for determining the key physical properties of 3-Bromo-5-methoxyphenol.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-Bromo-5-methoxyphenol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Causality: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure.

Methodology for Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent in which 3-Bromo-5-methoxyphenol is soluble (e.g., CDCl₃, DMSO-d₆) is chosen.

-

Sample Weighing: Approximately 5-10 mg of the compound is accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: The solution is filtered through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

-

Internal Standard: A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added to calibrate the chemical shift scale to 0 ppm.

Causality: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the signals of the analyte in ¹H NMR. Filtering the sample is crucial for achieving a homogeneous solution, which is necessary for obtaining sharp, well-resolved NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology for Solid Sampling (Thin Film):

-

Solution Preparation: A small amount of 3-Bromo-5-methoxyphenol is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Film Casting: A drop of the solution is placed onto the surface of a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Analysis: The salt plate is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded.

Causality: The thin film method is often preferred for its simplicity and for avoiding the characteristic peaks of mulling agents (like Nujol) which can interfere with the sample's spectrum. The thickness of the film is important; if it is too thick, the absorption bands may be saturated.

Structure-Property Relationships

The physical properties of 3-Bromo-5-methoxyphenol are a direct consequence of its molecular structure. The interplay of its functional groups dictates its behavior.

Caption: Interplay of functional groups and their influence on the physical properties of 3-Bromo-5-methoxyphenol.

Safety and Handling

Based on the available safety data, 3-Bromo-5-methoxyphenol should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 3-Bromo-5-methoxyphenol, a compound of growing importance in synthetic chemistry. By consolidating its known and predicted physicochemical characteristics, along with its spectroscopic profile and established experimental protocols, this document serves as a valuable resource for researchers and professionals in drug development. A comprehensive understanding of these fundamental properties is essential for the safe and effective application of 3-Bromo-5-methoxyphenol in the synthesis of novel and complex molecular architectures.

References

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

IR Absorption Table. [Link]

-

IR Chart. [Link]

-

Infrared spectra of the O– H stretching mode of phenol in carbon... - ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl... - ResearchGate. [Link]

-

3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem. [Link]

-

Supplementary Information - Beilstein Journals. [Link]

-

Supporting information for - The Royal Society of Chemistry. [Link]

-

13C NMR Chemical Shift - Oregon State University. [Link]

-

3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

Organic Chemistry - Spectroscopy - 3-Methoxyphenol - YouTube. [Link]

-

What is the proton NMR spectrum of p-methoxyphenol? - Chemistry Stack Exchange. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. [Link]

-

3-Bromo-5-methoxyphenol | 855400-66-7 - J&K Scientific. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum - YouTube. [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148) - Human Metabolome Database. [Link]

-

Phenol, 3-bromo- - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

1H NMR Chemical Shift - Oregon State University. [Link]

-

3-bromo-5-methylphenol (C7H7BrO) - PubChemLite. [Link]

-

3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem. [Link]

-

Boiling Point Calculator. [Link]

-

FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ] - ResearchGate. [Link]

-

Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol - The Pherobase. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-methoxyphenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxyphenol is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—a hydroxyl group, a bromine atom, and a methoxy group on a benzene ring—provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Bromo-5-methoxyphenol, with a particular focus on its utility in medicinal chemistry and drug discovery.

Chemical Structure and Properties

3-Bromo-5-methoxyphenol possesses a simple yet highly functionalized aromatic scaffold. The IUPAC name for this compound is 3-bromo-5-methoxyphenol, and it is also known by its CAS number 855400-66-7.[1][2] The strategic placement of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing bromine atom dictates its chemical reactivity and physical properties.

Diagram of the chemical structure of 3-Bromo-5-methoxyphenol.

Caption: Chemical structure of 3-Bromo-5-methoxyphenol.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| CAS Number | 855400-66-7 | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

| InChI | 1S/C7H7BrO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | [2] |

| SMILES | COC1=CC(=CC(=C1)O)Br | [1] |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for 3-Bromo-5-methoxyphenol is not readily found, data for the constitutional isomer, 2-bromo-5-methoxyphenol, provides valuable insight for its characterization. The following are predicted and expected spectral features for 3-Bromo-5-methoxyphenol based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. Due to the substitution pattern, the three aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.0-7.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8 ppm, and the hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the oxygen and bromine atoms will be significantly shifted downfield. The methoxy carbon will appear around δ 55-60 ppm.

IR (Infrared) Spectroscopy: The IR spectrum of 3-Bromo-5-methoxyphenol will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ether and phenol will appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal molecular weight is 203 g/mol .[1]

Synthesis of 3-Bromo-5-methoxyphenol

A common and logical synthetic route to 3-Bromo-5-methoxyphenol involves the electrophilic bromination of 3-methoxyphenol. The hydroxyl and methoxy groups are both activating and ortho-, para-directing. Therefore, direct bromination can lead to a mixture of isomers. A more controlled synthesis may require the use of a protecting group for the hydroxyl function to direct the bromination and improve the yield of the desired isomer.

Experimental Protocol: Bromination of 3-Methoxyphenol

This protocol describes a general procedure for the bromination of 3-methoxyphenol, which can yield a mixture of bromo-isomers, including 3-Bromo-5-methoxyphenol. Separation of the isomers is typically achieved by column chromatography.

Materials:

-

3-Methoxyphenol

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenol (1.0 equivalent) in acetone.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0 equivalent) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, remove the acetone under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude mixture of isomers by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the desired 3-Bromo-5-methoxyphenol isomer.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and often provides milder reaction conditions, which can help in controlling the regioselectivity of the bromination.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent that can dissolve both the starting material and the reagent.

-

Aqueous Work-up: The wash with saturated sodium bicarbonate solution is to neutralize any acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.

-

Column Chromatography: Due to the formation of multiple isomers with similar polarities, column chromatography is an essential step for the isolation of the pure 3-Bromo-5-methoxyphenol.

Reactivity and Synthetic Applications

The chemical reactivity of 3-Bromo-5-methoxyphenol is dictated by its three functional groups, making it a valuable intermediate in multi-step organic syntheses.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and conversion to a triflate, which can then participate in cross-coupling reactions.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards further electrophilic substitution by the electron-donating hydroxyl and methoxy groups. The directing effects of these groups will influence the position of any incoming electrophile.

Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: The Suzuki coupling reaction of 3-Bromo-5-methoxyphenol with boronic acids or their esters, in the presence of a palladium catalyst and a base, can be used to form a new carbon-carbon bond at the C3 position. This is a widely used method for the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling 3-Bromo-5-methoxyphenol (or a protected derivative) with a primary or secondary amine, catalyzed by a palladium complex. This is a key transformation in the synthesis of many pharmaceutical compounds.

Diagram of Key Reactions of 3-Bromo-5-methoxyphenol.

Caption: Key cross-coupling reactions involving 3-Bromo-5-methoxyphenol.

Applications in Drug Discovery and Development

3-Bromo-5-methoxyphenol is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.

While specific drug candidates containing the intact 3-Bromo-5-methoxyphenol moiety are not widely reported, its structural motifs are present in various classes of bioactive compounds. For instance, substituted methoxyphenols are known to be key intermediates in the synthesis of natural products and their analogs with potential therapeutic applications.

A notable example of the application of a closely related compound is in the synthesis of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which have shown potent cytotoxic activity against human tumor cell lines, including breast adenocarcinoma.[3] These compounds are believed to act as tubulin inhibitors, a well-established target for anticancer drugs.[3] The synthesis of such compounds often involves the coupling of substituted anilines with sulfonyl chlorides, where intermediates derived from brominated methoxyphenols could play a crucial role.

Safety Information

3-Bromo-5-methoxyphenol is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Conclusion

3-Bromo-5-methoxyphenol is a highly functionalized and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of reactive sites allows for a wide range of chemical transformations, enabling the construction of complex and novel molecular structures. As research into new therapeutic agents and functional materials continues to expand, the demand for such versatile building blocks is expected to grow, solidifying the importance of 3-Bromo-5-methoxyphenol in the synthetic chemist's toolbox.

References

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657. Retrieved from [Link]

-

PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis, 2011(6), 857-859. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 23(11), 2843. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]

-

PubChemLite. (n.d.). (3-bromo-5-methoxyphenyl)methanol (C8H9BrO2). Retrieved from [Link]

-

The Pherobase. (2025). Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol. Retrieved from [Link]

-

PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 134-147. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-fluoro-2-methoxypyridine: A Key Pharmaceutical Intermediate for Advanced Synthesis. Retrieved from [Link]

-

MDPI. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(13), 10893. Retrieved from [Link]

-

American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

-

J-STAGE. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

-

ResearchGate. (2025). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Bromo-5-methoxyphenol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-5-methoxyphenol (C₇H₇BrO₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Bromo-5-methoxyphenol is essential for its handling, storage, and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | PubChem[1] |

| Molecular Weight | 203.04 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 855400-66-7 | Sigma-Aldrich |

| InChI Key | QFOYNYXCBBRSCY-UHFFFAOYSA-N | Sigma-Aldrich |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Bromo-5-methoxyphenol. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Bromo-5-methoxyphenol is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 6.8 | m | 1H | Ar-H |

| ~6.7 - 6.5 | m | 2H | Ar-H |

| ~5.5 | br s | 1H | -OH |

| ~3.8 | s | 3H | -OCH₃ |

Causality Behind Experimental Choices & Predictions:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of moderately polar organic compounds like 3-Bromo-5-methoxyphenol.

-

Aromatic Protons: The electron-donating hydroxyl and methoxy groups will shield the aromatic protons, causing them to appear at a relatively upfield region for aromatic protons. The bromine atom, being electronegative, will have a deshielding effect. The interplay of these electronic effects and the meta-substitution pattern will result in complex splitting (multiplets).

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 3-Bromo-5-methoxyphenol is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-OH |

| ~156 | C-OCH₃ |

| ~124 | C-Br |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~105 | Ar-CH |

| ~56 | -OCH₃ |

Causality Behind Experimental Choices & Predictions:

-

Carbons bonded to Oxygen: The carbon atoms directly attached to the electron-withdrawing oxygen atoms (C-OH and C-OCH₃) will be significantly deshielded and appear at the downfield end of the spectrum.

-

Carbon bonded to Bromine: The carbon atom attached to the bromine (C-Br) will also be deshielded, though typically to a lesser extent than those bonded to oxygen.

-

Aromatic CH Carbons: The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents.

-

Methoxy Carbon: The carbon of the methoxy group will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-methoxyphenol in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

Proton decoupling should be applied to obtain singlets for all carbon signals.

-

Logical Relationship Diagram: NMR Assignments

Caption: Predicted NMR assignments for 3-Bromo-5-methoxyphenol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 3-Bromo-5-methoxyphenol is expected to show characteristic bands for the hydroxyl, ether, and aromatic functionalities.[4][5][6]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600-1580 | Medium-Strong | Aromatic C=C stretch |

| 1480-1440 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (C-O of ether) |

| 1150-1000 | Strong | Aryl-O stretch (C-O of phenol) |

| ~700 | Strong | C-Br stretch |

| 900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |

Causality Behind Experimental Choices & Predictions:

-

O-H Stretch: The phenolic hydroxyl group will exhibit a broad absorption band due to intermolecular hydrogen bonding.

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring will give rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretches: The C-O stretching vibrations of the phenolic hydroxyl and the methoxy group will appear as strong bands in the fingerprint region.

-

C-Br Stretch: The carbon-bromine bond will show a characteristic absorption in the lower wavenumber region of the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of 3-Bromo-5-methoxyphenol is expected to show a characteristic molecular ion peak and several fragment ions.[7][8][9]

Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 202/204 | High | [M]⁺ (Molecular ion peak, ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |

| 187/189 | Moderate | [M - CH₃]⁺ |

| 159/161 | Moderate | [M - CO - H]⁺ |

| 123 | Moderate | [M - Br]⁺ |

| 94 | Moderate | [M - Br - CHO]⁺ |

Causality Behind Experimental Choices & Predictions:

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pathways:

-

Loss of a methyl radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃).

-

Loss of CO and H: Phenols often undergo fragmentation with the loss of carbon monoxide (CO) and a hydrogen atom.

-

Loss of Bromine: Cleavage of the C-Br bond will result in the loss of a bromine radical.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation to yield smaller, stable ions.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.

-

Instrumentation: Acquire the mass spectrum using a GC-MS or LC-MS system.

-

Acquisition Parameters (EI):

-

Electron energy: 70 eV

-

Mass range: m/z 40-300

-

Logical Relationship Diagram: Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway for 3-Bromo-5-methoxyphenol in EI-MS.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile of 3-Bromo-5-methoxyphenol. This guide serves as a valuable resource for the structural verification and quality control of this important chemical intermediate. The detailed protocols and the rationale behind the spectral interpretations are designed to assist researchers in their laboratory work and data analysis.

References

-

PubChem. 3-Bromo-5-methoxyphenol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

The Royal Society of Chemistry. Supporting information for an article. [Link]

-

Doc Brown's Chemistry. Infrared Spectrum of Phenol. [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

University of Wisconsin-Madison. 13C NMR Chemical Shifts. [Link]

-

UCLA. IR Absorption Table. [Link]

Sources

- 1. 3-Bromo-5-methoxyphenol | C7H7BrO2 | CID 21536038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. whitman.edu [whitman.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Central Role of NMR in Modern Drug Development

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-methoxyphenol

In the landscape of contemporary drug discovery and pharmaceutical development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2] Its unparalleled ability to provide detailed information at the atomic level makes it indispensable for the structural elucidation of novel chemical entities, intermediates, and final active pharmaceutical ingredients (APIs).[3][4] For researchers and drug development professionals, a proficient understanding of NMR spectral interpretation is not merely an academic exercise but a critical skill for verifying molecular structures, assessing purity, and understanding molecular interactions that govern therapeutic efficacy.[3][4]

This guide offers a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-5-methoxyphenol, a substituted aromatic compound representative of the complex structures encountered in medicinal chemistry. We will dissect the spectrum by applying fundamental principles, predictive models based on substituent effects, and field-proven methodologies. The objective is to provide a logical, in-depth framework for interpreting such spectra, grounded in authoritative scientific principles.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the molecular structure of 3-Bromo-5-methoxyphenol and identify all unique proton environments. The substitution pattern on the benzene ring (a bromine atom, a hydroxyl group, and a methoxy group) dictates the electronic environment, and thus the chemical shift, of each proton.

The structure contains five distinct sets of protons:

-

Three Aromatic Protons: Labeled H-2, H-4, and H-6.

-

One Hydroxyl Proton: Labeled -OH.

-

Three Methoxy Protons: Labeled -OCH₃.

Caption: Molecular structure of 3-Bromo-5-methoxyphenol with non-equivalent protons labeled.

Spectral Analysis: Predicting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is derived from analyzing three key parameters for each proton environment: chemical shift (δ), signal integration, and multiplicity (spin-spin splitting).

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).

-

Aromatic Protons (H-2, H-4, H-6): Aryl protons typically resonate in the 6.5-8.0 ppm region.[5] The positions of the signals within this region are influenced by the electronic effects of the ring substituents.

-

-OH and -OCH₃ Groups: These are strong electron-donating groups (EDGs) through resonance. They increase electron density at the ortho and para positions, causing shielding (an upfield shift).[6]

-

-Br Atom: This is an electron-withdrawing group (EWG) through induction but can be weakly donating through resonance. Its overall effect is moderately deshielding.

-

Prediction:

-

H-6: This proton is ortho to the powerful -OH group and meta to the -OCH₃ and -Br groups. The strong shielding from the hydroxyl group is expected to push this signal significantly upfield.

-

H-2: This proton is ortho to the -OH group and meta to the -OCH₃ and -Br groups, similar to H-6. It is expected to be strongly shielded.

-

H-4: This proton is ortho to the -OCH₃ group and meta to both the -OH and -Br groups. It will also be shielded, but likely less so than H-2 and H-6. Based on these effects, the aromatic protons will appear in the shielded region of the aromatic window, likely between 6.2 and 7.0 ppm.

-

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are adjacent to an oxygen atom. Their signal is reliably found in the 3.7-3.9 ppm range.[7][8]

-

Hydroxyl Proton (-OH): The chemical shift of a phenolic proton is highly variable and depends on factors like solvent, concentration, and temperature.[9][10] It typically appears as a broad signal between 4 and 7 ppm.[9] Its identity can be unequivocally confirmed by a "D₂O shake" experiment, where the labile -OH proton exchanges with deuterium, causing the signal to disappear from the spectrum.[9]

Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For 3-Bromo-5-methoxyphenol, the expected integration ratio is: (H-2) : (H-4) : (H-6) : (-OH) : (-OCH₃) = 1 : 1 : 1 : 1 : 3

Multiplicity (Spin-Spin Splitting)

Signal splitting is caused by the influence of non-equivalent protons on adjacent atoms, following the n+1 rule.[11] The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

-

Aromatic Protons: In benzene derivatives, coupling is observed between protons that are ortho (³J ≈ 7-10 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) to each other.[12]

-

H-2: Is meta to H-4 (⁴J₂₄) and para to H-6 (⁵J₂₆). Since para coupling is often negligible, H-2 is expected to be split by H-4 into a doublet (d) with a small coupling constant of ~2-3 Hz.

-

H-4: Is meta to both H-2 (⁴J₄₂) and H-6 (⁴J₄₆). It will be split by two protons, appearing as a triplet (t) if the coupling constants are similar, with J ≈ 2-3 Hz.

-

H-6: Is meta to H-4 (⁴J₆₄) and para to H-2 (⁵J₆₂). Similar to H-2, it should appear as a doublet (d) with J ≈ 2-3 Hz.

-

-

Methoxy Protons (-OCH₃): These protons have no adjacent proton neighbors, so their signal will be an unsplit singlet (s).

-

Hydroxyl Proton (-OH): Due to rapid chemical exchange with solvent or trace water, the -OH proton is typically not coupled to other protons and appears as a broad singlet (s).[9]

Summary of Predicted ¹H NMR Data

The predicted spectral data for 3-Bromo-5-methoxyphenol is summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~ 3.8 | 3H | Singlet (s) | N/A |

| -OH | 4.0 - 7.0 (Broad) | 1H | Singlet (s) | N/A |

| H-6 | ~ 6.3 - 6.5 | 1H | Doublet (d) | ⁴J ≈ 2-3 |

| H-2 | ~ 6.5 - 6.7 | 1H | Doublet (d) | ⁴J ≈ 2-3 |

| H-4 | ~ 6.7 - 6.9 | 1H | Triplet (t) | ⁴J ≈ 2-3 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standardized procedure for obtaining a high-quality ¹H NMR spectrum suitable for structural confirmation.

Caption: Standard workflow for acquiring and processing the ¹H NMR spectrum.

Methodology Details:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of solid 3-Bromo-5-methoxyphenol.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid large interfering signals from non-deuterated solvent protons.[13]

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for calibrating the chemical shift scale to 0.00 ppm.[13]

-

Transfer the resulting solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform standard instrument setup procedures, including locking onto the solvent's deuterium signal and shimming the magnetic field to ensure homogeneity and high resolution.

-

Acquire the spectrum using standard ¹H acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration on a modern 400 MHz spectrometer.

-

-

D₂O Exchange (Confirmation of -OH signal):

-

After acquiring the initial spectrum, remove the NMR tube.

-

Add one to two drops of deuterium oxide (D₂O) to the tube.

-

Cap and gently shake the tube to mix the contents.

-

Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the hydroxyl proton will disappear or significantly diminish, confirming its assignment.[9]

-

Conclusion

The ¹H NMR spectrum of 3-Bromo-5-methoxyphenol provides a clear and instructive example of how molecular structure dictates spectroscopic output. Through a systematic analysis of chemical shifts, integration, and coupling patterns, a definitive structural assignment can be made. The electron-donating effects of the hydroxyl and methoxy groups result in a shielded aromatic system, while the meta-substitution pattern gives rise to a predictable set of small couplings. This guide provides the foundational logic and practical protocols that empower researchers in drug development to confidently elucidate molecular structures, a critical step in the path from chemical synthesis to therapeutic application.

References

- Labome. (2014). NMR Spectroscopy in Drug Discovery and Development. Labome.com.

- Freitas, V. A. P., & Borges, F. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4991. PubMed Central.

- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com.

- Chemistry LibreTexts. (2020). 20.

- Doc Brown's Chemistry. Interpreting the H-1 NMR spectrum of phenol.

- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- Sikorska, E., & Ciesielski, S. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. British Journal of Pharmacology, 176(23), 4446-4457. PubMed Central.

- University of Puget Sound.

- Chemistry with Caroline. (2021).

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Drouin, J. (2018). 1H–1H Coupling in Proton NMR. ACD/Labs.

- Chemistry LibreTexts. (2024). 15.

- Spyracopoulos, L. (2017). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 22(9), 1433.

- Benchchem.

- BYU-Idaho. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube.

Sources

- 1. azooptics.com [azooptics.com]

- 2. longdom.org [longdom.org]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

13C NMR chemical shifts of 3-Bromo-5-methoxyphenol

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-5-methoxyphenol: Prediction, Assignment, and Experimental Considerations

Executive Summary

The structural elucidation of substituted aromatic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides unparalleled insight into the carbon framework of a molecule. This guide offers a comprehensive analysis of the ¹³C NMR spectrum of 3-bromo-5-methoxyphenol, a key intermediate in various synthetic pathways. In the absence of a publicly available, assigned experimental spectrum, this document leverages fundamental principles of substituent effects, data from analogous compounds, and modern spectroscopic techniques to predict, assign, and provide a robust protocol for the empirical verification of its ¹³C NMR chemical shifts. This work is intended as a practical reference for researchers and scientists, demonstrating how to approach spectral interpretation with a predictive and self-validating methodology.

Introduction: The Molecular Subject and Spectroscopic Interrogation

3-Bromo-5-methoxyphenol is a disubstituted phenol derivative featuring three distinct functional groups on an aromatic ring: a hydroxyl (-OH), a methoxy (-OCH₃), and a bromine (-Br) atom. The precise arrangement of these substituents dictates the molecule's electronic properties and reactivity. ¹³C NMR spectroscopy is an indispensable tool for confirming such arrangements, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment.

This guide will deconstruct the ¹³C NMR spectrum of this molecule by:

-

Establishing a theoretical framework based on substituent chemical shift (SCS) effects.

-

Predicting the chemical shifts for all seven carbon atoms.

-

Proposing unambiguous signal assignments.

-

Detailing advanced NMR experiments for empirical validation.

-

Providing a field-proven protocol for acquiring high-fidelity spectral data.

Theoretical Foundation: Predicting Chemical Shifts from First Principles

The chemical shift of a carbon atom in a substituted benzene ring can be reliably estimated by starting with the chemical shift of benzene (δ ≈ 128.5 ppm) and adding empirically determined Substituent Chemical Shift (SCS) increments for each substituent. The effect of a substituent is position-dependent, affecting the ipso (point of attachment), ortho, meta, and para carbons differently.

The three substituents in 3-bromo-5-methoxyphenol exert competing electronic effects:

-

Hydroxyl (-OH): A strong activating group that donates electron density through resonance (+R effect), particularly to the ortho and para positions, causing them to be shielded (move upfield to lower ppm). It is also inductively withdrawing (-I effect).

-

Methoxy (-OCH₃): Also a strong activating group with a significant +R effect that shields the ortho and para positions, and a -I effect.[1][2]

-

Bromine (-Br): An electronegative atom that withdraws electron density through induction (-I effect), causing deshielding (downfield shift). However, it weakly donates electron density through resonance (+R effect).

The interplay of these inductive and resonance effects determines the final chemical shift of each aromatic carbon.

Caption: Workflow for carbon multiplicity assignment using DEPT experiments.

A Self-Validating Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. The following protocol is designed for robustness and reproducibility.

Objective: To obtain a quantitative broadband-decoupled ¹³C NMR spectrum and confirmatory DEPT spectra of 3-bromo-5-methoxyphenol.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of 3-bromo-5-methoxyphenol. A higher concentration is preferable for ¹³C NMR due to its low natural abundance. [3] * Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice, with its residual solvent peak appearing at δ ≈ 77.16 ppm.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). [4]Ensure the solution is homogeneous.

-

-

Spectrometer Setup and Shimming:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming of the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹³C Broadband Decoupled Spectrum Acquisition:

-

Pulse Program: Use a standard pulse program with proton decoupling during acquisition (e.g., zgpg30 or zgdc30 on Bruker systems). [5] * Pulse Angle (Flip Angle): Set to 30 degrees. A smaller flip angle allows for a shorter relaxation delay (D1) without saturating signals, especially for quaternary carbons with long T₁ relaxation times, thus improving signal-to-noise in a given timeframe. [5][6] * Acquisition Time (AQ): Set to 1.0 - 1.5 seconds. This provides adequate digital resolution for distinguishing closely spaced peaks. [5] * Relaxation Delay (D1): Set to 2.0 seconds. This delay, combined with the acquisition time, allows for sufficient relaxation of most carbon nuclei between pulses.

-

Number of Scans (NS): Start with 128 scans. This number can be increased (e.g., to 256, 512, or higher) to improve the signal-to-noise ratio, particularly for the weak quaternary carbon signals. [5]The total experiment time will be approximately NS * (AQ + D1).

-

-

DEPT Spectra Acquisition:

-

Run standard DEPT-90 and DEPT-135 pulse programs. These experiments are generally faster than the broadband acquisition due to polarization transfer from protons. [7]

-

-

Data Processing:

-

Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier Transformation.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.

-

Bridging Theory and Practice: The Role of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Invariant Atomic Orbital (GIAO) method, can predict ¹³C NMR chemical shifts with high accuracy (often within 1-3 ppm of experimental values). [8][9][10]For novel structures or complex cases where assignments are ambiguous, performing a DFT-GIAO calculation on the molecule's optimized geometry provides a powerful, independent line of evidence to confirm or refute assignments made from first principles. [11]

Conclusion

The ¹³C NMR spectrum of 3-bromo-5-methoxyphenol is a rich source of structural information. Through a systematic application of substituent effect principles, a complete set of chemical shift predictions and assignments has been established. This theoretical framework, when combined with the practical verification offered by DEPT experiments and the robust acquisition protocol provided, constitutes a self-validating system for structural elucidation. This guide serves as a testament to the predictive power of NMR theory and provides researchers with the practical tools needed to confidently analyze this and other complex substituted aromatic systems.

References

-

13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts. [Link]

-

Gonnella, N. C., et al. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry. [Link]

-

DEPT: A tool for 13C peak assignments. (2015). Nanalysis. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

-

DEPT 13C NMR Spectroscopy. Fiveable. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Institutes of Health. [Link]

-

13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (Thesis). University of Alberta. [Link]

-

Buevich, A. V., & Martin, G. E. (2016). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Ch 13 - DEPT - University of Calgary. Retrieved from University of Calgary. [Link]

-

A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]

-

Crisponi, G., et al. (2002). Substituent effects on ionisation and 13C NMR properties of some monosubstituted phenols. Annali di Chimica. [Link]

-

K.S. Dhami & J.B. Stothers (1965). 13 C N.M.R. STUDIES: VIII. 13 C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry. [Link]

-